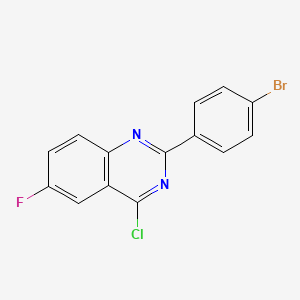

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)-4-chloro-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClFN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(17)7-11(12)13(16)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTPXMSUGLFUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674256 | |

| Record name | 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881310-87-8 | |

| Record name | 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. The protocols are designed to be self-validating, incorporating in-process checks and rigorous analytical confirmation. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for obtaining this key intermediate.

Introduction and Strategic Overview

Quinazoline and its derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous approved pharmaceuticals with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern of this compound makes it a highly valuable and versatile intermediate. The 4-chloro position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various amine, ether, or thioether linkages to build a library of potential drug candidates.[3] The 6-fluoro and 2-(4-bromophenyl) moieties provide opportunities to modulate physicochemical properties such as lipophilicity and metabolic stability and offer additional vectors for further chemical modification, for instance, through palladium-catalyzed cross-coupling reactions at the bromine site.[4]

This guide outlines a robust and efficient three-step synthetic strategy starting from commercially available 2-amino-5-fluorobenzoic acid. The chosen pathway is predicated on well-established and reliable chemical transformations, ensuring high yields and purity of the final product.

Synthetic Pathway and Retrosynthetic Logic

The synthesis is approached via a logical sequence of acylation, cyclization, and chlorination. This strategy is widely adopted for quinazolinone and chloroquinazoline synthesis due to its efficiency and the commercial availability of the starting materials.[5][6][7]

Logical Workflow Diagram

The overall synthetic workflow is depicted below, illustrating the progression from basic starting materials to the final, functionalized quinazoline core.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Introduction: Establishing the Foundation for a Candidate Molecule

In the landscape of modern drug discovery, the quinazoline scaffold represents a "privileged structure" due to its versatile biological activities, including roles as kinase inhibitors in oncology. The compound 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline is a halogenated derivative positioned for investigation as a potential therapeutic agent. Its journey from a synthesized chemical entity to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. These characteristics—solubility, lipophilicity, ionization, and solid-state form—govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.

This guide provides a comprehensive framework for the physicochemical characterization of this compound. As explicit experimental data for this specific molecule is not widely published, we will operate from the perspective of a senior scientist outlining the necessary steps for its complete profiling. We will begin with a computationally predicted profile to establish a baseline, followed by detailed, field-proven experimental protocols to determine these properties empirically. The causality behind each methodological choice is explained to provide a robust, self-validating system for characterization.

Section 1: Molecular Profile and Predicted Drug-Likeness

Before embarking on wet lab experiments, an in silico analysis provides a valuable, resource-efficient starting point. These predictions help anticipate a compound's behavior and guide experimental design.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 881310-87-8 | [1] |

| Molecular Formula | C₁₄H₇BrClFN₂ | [2] |

| Molecular Weight | 337.57 g/mol | [2] |

| Appearance | Solid (Predicted) | [2] |

Predicted Physicochemical Properties and Drug-Likeness Assessment

Computational models are used to predict properties that are critical for oral bioavailability, as famously encapsulated by Lipinski's Rule of Five.[3][4] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond Donors ≤ 5, and H-bond Acceptors ≤ 10.[5]

Table 2: Computationally Predicted Physicochemical Properties and Lipinski's Rule Analysis

| Parameter | Predicted Value | Lipinski's Rule of Five (<1 Violation Preferred) | Assessment |

| Molecular Weight | 337.57 g/mol | ≤ 500 Da | Pass |

| Calculated LogP (cLogP) | 4.3 - 5.1 | ≤ 5 | Pass |

| Hydrogen Bond Donors | 0 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 2 (N atoms) | ≤ 10 | Pass |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | N/A (Permeability Indicator) | Good |

| Rotatable Bonds | 1 | N/A (Permeability Indicator) | Good |

Note: Predicted values are derived from standard computational algorithms based on the chemical structure. cLogP range is based on different calculation models.

Expert Analysis: The in silico profile of this compound is highly promising. With zero violations of Lipinski's Rule of Five, it is predicted to have good potential for oral bioavailability.[6][7] The calculated LogP suggests high lipophilicity, which is favorable for membrane permeation but may pose a challenge for aqueous solubility.[4]

Furthermore, the Topological Polar Surface Area (TPSA) is a key predictor of cell permeability.[8][9] A TPSA below 90 Ų is often required for good penetration of the blood-brain barrier, and values below 140 Ų are generally associated with good cell membrane permeability.[10] The predicted TPSA of 25.78 Ų is very low, suggesting excellent membrane transport characteristics.

Section 2: Definitive Experimental Characterization Protocols

While predictions are informative, they are not a substitute for empirical data. The following section details the essential, self-validating experimental protocols required to definitively characterize this compound.

Aqueous Solubility Determination

Causality: Solubility is a gatekeeper property. Insufficient aqueous solubility is a primary cause of failure for drug candidates, leading to poor absorption and inadequate therapeutic exposure. Given the predicted high LogP, accurately determining solubility is the first critical experiment.

Methodology: High-Throughput Kinetic Solubility Assay using HPLC-UV

This protocol provides a rapid assessment of solubility in a physiologically relevant buffer.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense 198 µL of Phosphate-Buffered Saline (PBS) at pH 7.4 into each well of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS in the wells. This creates a final concentration of 100 µM in 1% DMSO. Prepare a blank well with 2 µL of DMSO and 198 µL of PBS.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Precipitate Removal: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

-

Sample Analysis: Carefully transfer the supernatant to an analysis plate. Quantify the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

-

Data Interpretation: The measured concentration is the kinetic solubility. Values below 10 µM are often considered low, while values above 65 µM are generally high.

Caption: Workflow for Kinetic Solubility Determination.

Lipophilicity Measurement (LogD at pH 7.4)

Causality: Lipophilicity, the partitioning of a compound between a lipid and an aqueous phase, is a master parameter influencing permeability, metabolic stability, and even toxicity. We measure LogD (the distribution coefficient at a specific pH) rather than LogP because it accounts for the ionization state of the molecule at physiological pH, making it more relevant.

Methodology: Shake-Flask Method

This is the gold-standard method for its accuracy and direct measurement principle.

-

Phase Preparation: Prepare a solution of PBS (pH 7.4) and n-octanol. Pre-saturate each phase by mixing them vigorously for 24 hours, then allowing them to separate. This prevents volume changes during the experiment.

-

Compound Addition: Add a known amount of the test compound to a vial containing equal volumes (e.g., 2 mL) of the pre-saturated n-octanol and pre-saturated PBS. The initial concentration should be high enough for accurate detection but low enough to avoid solubility issues in the aqueous phase.

-

Partitioning: Cap the vial and shake vigorously for 3 hours to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to achieve a clean separation of the n-octanol (top layer) and aqueous (bottom layer) phases.

-

Quantification: Carefully sample a precise aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) layers using a validated HPLC-UV method.

-

Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀ ( [C]oct / [C]aq )

Trustworthiness Check: The protocol is self-validating. The sum of the compound mass in both phases after the experiment should equal the initial mass added, confirming that no degradation or adsorption to the vial occurred.

Ionization Constant (pKa) Determination

Causality: The quinazoline core contains nitrogen atoms that are weakly basic. Determining the pKa is essential to understand how the compound's charge, and therefore its solubility and permeability, will change in the varying pH environments of the gastrointestinal tract and bloodstream.

Methodology: UV-Metric Titration

This method is efficient and requires a small amount of sample. It relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as it ionizes.

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to pH 12).

-

Sample Preparation: Create a concentrated stock solution of the compound in a co-solvent like methanol.

-

Assay Execution: In a 96-well UV-transparent plate, add a small, fixed amount of the compound stock solution to each buffer, spanning the full pH range.

-

Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate reader.

-

Data Analysis: Plot the absorbance at specific wavelengths (where the change between ionized and neutral forms is maximal) against the pH. The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.

Section 3: Solid-State and Structural Characterization

The properties of a molecule in its solid form are critical for formulation, stability, and manufacturing.

Melting Point and Thermal Analysis

Causality: The melting point is a primary indicator of a compound's purity and identity. A sharp melting range suggests high purity. Thermal analysis by Differential Scanning Calorimetry (DSC) provides more detailed information on phase transitions and potential polymorphism.

Methodology:

-

Melting Point: A small amount of the crystalline solid is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the solid melts is recorded.

-

DSC Analysis: The sample is hermetically sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). The heat flow to the sample relative to a reference is measured. The resulting thermogram will show endothermic peaks corresponding to melting and other phase transitions.

Structural Confirmation and Purity

Causality: Before any advanced testing, the identity, structure, and purity of the synthesized batch must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the molecular structure by showing the connectivity and chemical environment of all atoms. The presence of fluorine makes ¹⁹F NMR a particularly clean and powerful tool.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement, matching the molecular formula.

-

HPLC: A reverse-phase HPLC method should be developed to assess purity. A pure compound should show a single major peak, and the area of this peak relative to all other peaks should be ≥95% for early-stage research.

Single-Crystal X-ray Diffraction

Causality: This technique provides the absolute, three-dimensional structure of the molecule in the solid state. This information is invaluable for confirming stereochemistry, understanding intermolecular interactions that dictate crystal packing, and identifying the potential for polymorphism—different crystal forms of the same molecule that can have vastly different properties.

Caption: Data-Driven Decision Making in Early Drug Discovery.

Conclusion

The comprehensive physicochemical profiling of this compound is not merely an academic exercise; it is a fundamental pillar of its potential development into a therapeutic agent. While in silico predictions suggest a promising drug-like profile, this guide establishes the rigorous, multi-faceted experimental workflow required for definitive characterization. By systematically determining solubility, lipophilicity, ionization, and solid-state properties, researchers can build a robust data package. This package enables informed decisions, mitigates risks of late-stage failure, and ultimately paves the way for advancing this promising molecule through the drug discovery pipeline.

References

-

Sunshine Pharma. (n.d.). 2- (4-bromophenyl) -4-chloro-6-fluoroquinazoline CAS 881310-87-8. Retrieved from [Link]

-

2A Biotech. (n.d.). This compound. Retrieved from [Link]

- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

-

ResearchGate. (n.d.). Lipinski's Rule of Five Analysis Results. Retrieved from [Link]

-

Sunshine Pharma. (n.d.). 2- (4-bromophenyl) -4-chloro-6-fluoroquinazoline CAS 881310-87-8. Retrieved from [Link]

-

Wikipedia. (2023). Lipinski's rule of five. Retrieved from [Link]

-

Wikipedia. (2023). Polar surface area. Retrieved from [Link]

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

-

Pharmacy Research. (n.d.). This compound. Retrieved from [Link]

- El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)

-

PubChem. (n.d.). 2-(4-Bromophenyl)-6-chloro-8-methyl-quinoline-4-carboxylic acid. Retrieved from [Link]

- Abdel-Ghani, T. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.

- Gupta, S. P. (2007). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Letters in Drug Design & Discovery, 4(7), 493-497.

-

ResearchGate. (n.d.). Topological polar surface area: A useful descriptor in 2D-QSAR. Retrieved from [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Polar surface area - Wikipedia [en.wikipedia.org]

GSK2334470 (CAS 881310-87-8): A Deep Dive into a Highly Specific PDK1 Inhibitor for Preclinical Research

This technical guide provides an in-depth analysis of GSK2334470 (CAS 881310-87-8), a pivotal research tool for scientists and drug development professionals investigating the PI3K/AKT/mTOR signaling pathway. We will explore its core mechanism of action, physicochemical properties, and its application in cellular and in vivo models, grounded in key scientific literature.

Introduction: The Significance of Targeting PDK1

Phosphoinositide-dependent protein kinase-1 (PDK1) serves as a master regulator within the AGC family of kinases, playing a critical role in the activation of several key downstream effectors.[1] This kinase is an integral component of the PI3K/AKT/mTOR pathway, one of the most frequently dysregulated signaling cascades in human cancers.[1] The activation of PDK1 targets, including Akt, p70 ribosomal S6 kinase (S6K), and serum- and glucocorticoid-induced protein kinase (SGK), promotes cellular processes such as glucose uptake, protein synthesis, and the inhibition of apoptosis.[1] Consequently, the development of specific PDK1 inhibitors is of significant interest for both basic research and therapeutic applications. GSK2334470 has emerged as a potent and highly selective small molecule inhibitor of PDK1, making it an invaluable tool for dissecting the nuanced roles of this critical kinase.[2][3]

Mechanism of Action: Potent and Selective Inhibition of PDK1

GSK2334470 functions as a highly potent inhibitor of PDK1 kinase, exhibiting an IC₅₀ of approximately 0.5 nM to 10 nM in cell-free assays.[1][4] Its selectivity is a key attribute; it shows no significant activity against a panel of 93 other protein kinases, including 13 closely related AGC-kinases, even at concentrations 500-fold higher than its PDK1 IC₅₀.[2][3] This remarkable specificity is attributed to key interactions within the ATP binding site of PDK1, specifically with the back pocket and the glycine-rich loop.[1]

In cellular contexts, GSK2334470 effectively inhibits the phosphorylation of downstream PDK1 targets. For instance, in PC-3 cells, it inhibits the phosphorylation of AKT at threonine 308 (T308) and RSK at serine 221 (S221) with IC₅₀ values of 113 nM and 293 nM, respectively.[1] Notably, it does not inhibit the phosphorylation of AKT at serine 473 (S473), a site phosphorylated by mTORC2, further underscoring its specificity for the PDK1-mediated activation loop phosphorylation.[1]

The inhibitory action of GSK2334470 extends to other key PDK1 substrates. In various cell lines, including HEK-293, U87, and mouse embryonic fibroblasts (MEFs), treatment with GSK2334470 leads to the ablation of T-loop phosphorylation and subsequent activation of SGK isoforms and S6K1 induced by serum or IGF1.[2][5] Interestingly, the inhibitor has shown greater efficacy in inhibiting Akt activation in response to weaker PI3K pathway stimuli, such as serum.[2][5]

An important mechanistic insight is that GSK2334470 is more effective at inhibiting PDK1 substrates that are activated in the cytosol versus those at the plasma membrane.[2][5] This is supported by the observation that it more potently inhibits an Akt1 mutant lacking the pleckstrin homology (PH) domain, which is responsible for membrane localization.[2][5]

Physicochemical Properties

A summary of the key physicochemical properties of GSK2334470 is provided in the table below.

| Property | Value | Source |

| CAS Number | 881310-87-8 | [6][7] |

| Molecular Formula | C₁₄H₇BrClFN₂ | [6][8] |

| Molecular Weight | 337.57 g/mol | [6] |

| Purity | ≥95% | [7] |

| Appearance | Solid | [9] |

| Storage Temperature | 2-8°C | [6] |

Experimental Protocols and Applications

GSK2334470's high selectivity makes it an excellent probe for elucidating the specific functions of PDK1 in various biological contexts. Below are representative experimental workflows where this inhibitor is commonly employed.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of GSK2334470 on PDK1 activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDK1 is used as the enzyme source. A specific peptide substrate, such as "PDKtide," is utilized.[4]

-

Inhibitor Preparation: A stock solution of GSK2334470 is prepared in DMSO and serially diluted to the desired concentrations.

-

Kinase Reaction: The kinase reaction is typically performed in a buffer containing ATP (often radiolabeled with ³²P), magnesium ions, and the PDK1 enzyme. The reaction is initiated by the addition of the peptide substrate.

-

Incubation: The reaction mixture is incubated at 30°C for a defined period, for example, 20 minutes.[4]

-

Termination and Detection: The reaction is stopped by spotting the mixture onto a phosphocellulose paper (e.g., P81).[4] The unincorporated radiolabeled ATP is washed away, and the radioactivity incorporated into the peptide substrate is quantified using a scintillation counter to determine the level of kinase inhibition.

Cellular Assays for Target Engagement

Objective: To assess the ability of GSK2334470 to inhibit PDK1 signaling in a cellular environment.

Methodology:

-

Cell Culture and Treatment: Cells of interest (e.g., HEK-293, PC-3, or specific cancer cell lines) are cultured under standard conditions. Cells are then treated with varying concentrations of GSK2334470 for a specified duration.

-

Stimulation: In many experimental setups, cells are serum-starved prior to inhibitor treatment and then stimulated with a growth factor like IGF1 to activate the PI3K/PDK1 pathway.[2][4]

-

Cell Lysis: Following treatment, cells are lysed to extract proteins.

-

Western Blotting: The phosphorylation status of key PDK1 downstream targets is assessed by Western blotting using phospho-specific antibodies. Commonly probed targets include p-AKT (T308), p-S6K, and p-SGK. Total protein levels of these kinases are also measured as loading controls.

In Vivo Pharmacodynamic Studies

Objective: To evaluate the in vivo efficacy of GSK2334470 in inhibiting PDK1 signaling in a tumor xenograft model.

Methodology:

-

Xenograft Model: A suitable cancer cell line, such as OCI-AML2, is implanted into immunocompromised mice.[1]

-

Inhibitor Administration: Once tumors are established, mice are treated with GSK2334470, typically via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg).[1]

-

Tissue Collection: At various time points post-treatment (e.g., 3 and 6 hours), tumors are harvested.[1]

-

Pharmacodynamic Analysis: Tumor lysates are prepared and analyzed by Western blotting to determine the phosphorylation levels of PDK1 targets such as p-AKT (T308) and p-RSK (S221) to assess the extent and duration of target inhibition in vivo.[1]

Visualizing the Impact of GSK2334470 on the PI3K/PDK1 Signaling Pathway

The following diagram illustrates the central role of PDK1 in the PI3K signaling cascade and the point of intervention for GSK2334470.

Caption: The PI3K/PDK1 signaling pathway and the inhibitory action of GSK2334470.

Research Applications and Future Directions

GSK2334470 has demonstrated utility in various research settings. For instance, it has shown modest antiproliferative activity in several breast cancer cell lines and various hematological cancer cells.[1] Notably, it displayed sub-micromolar antiproliferative activity against acute myeloid leukemia (AML) cell lines of the M4 and M5 FAB subtypes.[1]

The unique pharmacokinetic properties of related compounds, characterized by low clearance and a long half-life, support the potential for intermittent dosing schedules in preclinical models.[1] These findings suggest that GSK2334470 and its analogs are promising agents for further investigation in solid tumors, particularly those harboring Ras/Raf mutations.[1]

As a highly selective tool, GSK2334470 will continue to be instrumental in delineating the complex and diverse roles of PDK1 in normal physiology and disease. Future research will likely focus on its use in combination with other targeted therapies to overcome resistance mechanisms and enhance anti-tumor efficacy.

Conclusion

GSK2334470 is a well-characterized, potent, and highly specific inhibitor of PDK1. Its ability to selectively block this key kinase provides researchers with a powerful tool to investigate the intricacies of the PI3K/AKT/mTOR pathway and its role in cancer and other diseases. The comprehensive data available on its mechanism of action and cellular effects make it a reliable and valuable reagent for both in vitro and in vivo studies.

References

-

Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369. [Link]

-

Axten, J. M., et al. (2012). Abstract LB-116: GSK2334470: A potent and highly selective inhibitor of PDK1. Cancer Research, 72(8_Supplement), LB-116. [Link]

-

Najafov, A., & Alessi, D. R. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Semantic Scholar. [Link]

-

Najafov, A., & Alessi, D. R. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. ResearchGate. [Link]

-

Home Sunshine Pharma. (n.d.). 4'-Bromo-6-Fluoroflavone CAS NO: 213894-80-5. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Characterization of GSK 2334470 , a novel and highly specific inhibitor of PDK 1 | Semantic Scholar [semanticscholar.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(4-BROMO-PHENYL)-4-CHLORO-6-FLUORO-QUINAZOLINE CAS#: 881310-87-8 [m.chemicalbook.com]

- 7. 881310-87-8 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline AKSci 4046AC [aksci.com]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. 4'-Bromo-6-Fluoroflavone CAS NO: 213894-80-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Technical Guide: Spectroscopic Characterization of 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline (CAS No. 881310-87-8).[1][2][3] As a key intermediate in medicinal chemistry and materials science, unambiguous structural verification is paramount. This document outlines the theoretical basis, recommended experimental protocols, and detailed interpretation of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The guide is intended for researchers, chemists, and quality control professionals who require a deep understanding of the structural characterization of complex heterocyclic molecules.

Introduction and Molecular Overview

This compound is a polysubstituted heterocyclic compound built upon a quinazoline core. Quinazoline derivatives are known to exhibit a wide range of biological activities and are scaffolds for numerous FDA-approved drugs.[4][5] The specific combination of halogen substituents (F, Cl, Br) on this molecule makes its spectroscopic signature highly distinct and provides an excellent case study for advanced analytical techniques.

Accurate structural elucidation is the foundation of all chemical research. It ensures that biological or material properties are correctly attributed to the molecule of interest and validates the synthetic pathway. This guide follows the principles of FAIR data management (Findable, Accessible, Interoperable, and Reusable) to provide a clear and verifiable framework for the spectroscopic analysis of the title compound.[6][7]

Molecular Structure:

Caption: Workflow for structural verification via Mass Spectrometry.

Infrared (IR) Spectroscopy Analysis: Functional Group Identification

3.1. Expertise: Interpreting Vibrational Frequencies

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Specific covalent bonds vibrate at characteristic frequencies, and when exposed to IR radiation, they absorb energy at those frequencies. For this compound, the key is to identify vibrations associated with the aromatic rings and the various carbon-heteroatom bonds. Quinazoline systems have characteristic ring vibrations. [8] 3.2. Anticipated IR Absorption Bands

The spectrum is expected to be complex in the fingerprint region (below 1500 cm⁻¹). [9]The most diagnostic peaks are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1620 - 1580 | C=N Stretch (Quinazoline) | Medium to Strong |

| 1580 - 1475 | Aromatic C=C Ring Stretches | Medium to Strong |

| 1250 - 1180 | C-F Stretch (Aromatic) | Strong |

| 1100 - 1000 | C-Cl Stretch (Aromatic) | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

| 650 - 550 | C-Br Stretch (Aromatic) | Medium |

3.3. Recommended Experimental Protocol: ATR-IR

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform automatic background subtraction and ATR correction. Label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

4.1. Expertise: The Logic of NMR for Structural Isomers

While MS confirms elemental composition and IR identifies functional groups, NMR spectroscopy provides the precise atom-to-atom connectivity, making it the most powerful tool for structural elucidation of organic molecules. [10]By analyzing the chemical environment of each ¹H, ¹³C, and ¹⁹F nucleus, we can piece together the molecular puzzle. The predicted chemical shifts (δ) are based on the known electronic effects (inductive and resonance) of the nitrogen and halogen substituents on the aromatic rings. Reporting standards from organizations like IUPAC and ACS ensure data is consistent and reliable. [11][12] 4.2. Anticipated ¹H NMR Spectrum

The molecule has 7 unique aromatic protons. The expected spectrum in a solvent like DMSO-d₆ is detailed below. The protons are labeled on the structure for clarity.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Rationale |

| H8 | 8.3 - 8.5 | d | J(H8-H7) ≈ 9.0 | 1H | Deshielded by adjacent N1 and anisotropic effect of the C4-Cl bond. |

| H2', H6' | 8.2 - 8.4 | d | J(H2'-H3') ≈ 8.5 | 2H | Ortho to the electron-withdrawing quinazoline ring. |

| H7 | 8.0 - 8.2 | dd | J(H7-H8) ≈ 9.0, J(H7-F) ≈ 5.0 | 1H | Coupled to H8 (ortho) and F (meta). |

| H3', H5' | 7.8 - 7.9 | d | J(H3'-H2') ≈ 8.5 | 2H | Ortho to the bromine atom. |

| H5 | 7.7 - 7.8 | dd | J(H5-F) ≈ 9.0, J(H5-H7) ≈ 2.5 | 1H | Coupled to F (ortho) and H7 (para). The ortho H-F coupling will be the largest. |

4.3. Anticipated ¹³C and ¹⁹F NMR Spectra

-

¹³C NMR: The spectrum will show 14 distinct signals. Carbons directly attached to halogens or nitrogen will be significantly shifted. C-F bonds exhibit large one-bond coupling constants (¹JCF ≈ 240-260 Hz). Key expected shifts include the C4-Cl carbon (~155-160 ppm) and the C2 carbon (~160-165 ppm).

-

¹⁹F NMR: A single signal is expected. In a proton-coupled spectrum, this signal would appear as a multiplet due to coupling with H5 (ortho, J ≈ 9.0 Hz) and H7 (meta, J ≈ 5.0 Hz).

4.4. Recommended Experimental Protocol: NMR

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. [13]Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-pulse experiment. Ensure proper shimming for high resolution. Set spectral width from -1 to 10 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled experiment (e.g., zgpg30). A sufficient number of scans will be required due to the lower natural abundance of ¹³C. Set spectral width from -10 to 180 ppm. [11]5. ¹⁹F NMR Acquisition: Acquire a standard one-pulse experiment without proton decoupling to observe H-F coupling.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra to the TMS or residual solvent signal. Integrate the ¹H NMR spectrum.

4.5. Visualization: Logic for NMR Structural Assignment

Caption: Logical workflow for NMR peak assignment using 1D and 2D experiments.

Integrated Spectroscopic Workflow and Conclusion

No single technique provides the complete structural picture. The power of modern analytical chemistry lies in the synergistic integration of multiple spectroscopic methods.

5.1. The Self-Validating System

-

Propose Structure: Start with the expected product from the chemical synthesis.

-

MS Confirmation: Use high-resolution MS to confirm that the molecular formula (C₁₄H₇BrClFN₂) is correct by matching the exact mass and the unique isotopic pattern. This rules out products with incorrect elemental composition.

-

IR Validation: Use IR to quickly confirm the presence of key functional groups (aromatic rings, C-F, C-Cl) and the absence of starting material functionalities (e.g., -OH or -NH₂ groups from precursors).

-

NMR Elucidation: Use NMR as the final arbiter of truth. The number of signals, their chemical shifts, integrations, and coupling patterns must be fully consistent with the proposed structure and no other isomer.

5.2. Visualization: Overall Structural Elucidation Workflow

Caption: Integrated workflow for unambiguous structural confirmation.

The structural characterization of this compound relies on a multi-technique approach. Mass spectrometry provides a definitive elemental signature through its unique M/M+2/M+4 isotopic cluster. Infrared spectroscopy confirms the presence of the core aromatic and carbon-halogen functional groups. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a detailed map of atomic connectivity, providing the ultimate proof of structure. The predictive data and protocols outlined in this guide serve as a robust framework for the successful synthesis, verification, and quality control of this important chemical entity.

References

- Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. SERC, University of South Wales.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

- University of Arizona.

-

Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]

-

Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]

-

IUPAC. Development of a Standard for FAIR Data Management of Spectroscopic Data. [Link]

-

IUPAC. Data exchange standard for near infrared spectra and general spectroscopic calibration data types. [Link]

-

Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

-

Pop, R. et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC, PubMed Central. [Link]

-

Instructables. How to Read a Simple Mass Spectrum. [Link]

-

Willoughby, P. et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry. [Link]

-

IUPAC CPEP Subcommittee on Electronic Data Standards. Published JCAMP-DX Protocols. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Martínez-Gualda, M. et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC, PubMed Central. [Link]

-

IJIRT. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. [Link]

-

University of Notre Dame. NMR Sample Preparation. [Link]

-

Royal Society of Chemistry. Supporting Information for Photochem. Photobiol. Sci.[Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Books Gateway. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

-

Royal Society of Chemistry. Supporting Information for Chem. Commun.[Link]

-

National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

-

ACS Omega. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. [Link]

-

ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

-

2a biotech. This compound. [Link]

-

Pharmacy Research. This compound. [Link]

-

MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]

-

National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Achiral Chemical. 2- (4-bromophenyl) -4-chloro-6-fluoroquinazoline CAS 881 310-87-8. [Link]

-

ResearchGate. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

-

National Institutes of Health. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

-

NIST. 4-Bromophenyl isothiocyanate. NIST WebBook. [Link]

-

National Institutes of Health. 2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

National Institutes of Health. 4'-Bromo-4-chlorochalcone. PubChem. [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. vn.hspchem.com [vn.hspchem.com]

- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijirt.org [ijirt.org]

- 6. iupac.org [iupac.org]

- 7. IUPAC specification for the FAIR management of spectroscopic data...: Ingenta Connect [ingentaconnect.com]

- 8. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectroscopyeurope.com [spectroscopyeurope.com]

- 12. pubsapp.acs.org [pubsapp.acs.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Crystal structure analysis of 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a "privileged structure" due to its remarkable versatility and presence in numerous therapeutic agents.[1][2] Specifically, 4-anilinoquinazoline derivatives have been successfully developed as potent tyrosine kinase inhibitors, forming the basis of targeted cancer therapies like gefitinib and erlotinib.[3][4][5] The efficacy of these molecules is inextricably linked to their three-dimensional structure, which dictates their binding affinity and selectivity for specific biological targets.[6]

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of a novel quinazoline derivative, This compound . Authored from the perspective of a Senior Application Scientist, this document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, emphasizing the self-validating systems that ensure data integrity from synthesis to final structural elucidation. Our intended audience—researchers, scientists, and drug development professionals—will find this guide a robust framework for understanding not just the "how," but the critical "why" behind each step of the structural analysis workflow.

Part 1: Synthesis and Single Crystal Cultivation

The journey to a crystal structure begins with the synthesis of high-purity material and the meticulous cultivation of diffraction-quality single crystals.

Rationale for Synthesis Pathway

The synthesis of the title compound is approached via a well-established multi-step pathway common for quinazoline derivatives. The core strategy involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination to install the reactive chloro group at the 4-position, a key handle for further functionalization in drug discovery programs. While numerous specific pathways exist, a representative and reliable method is adapted from established literature procedures for similar halogenated quinazolines.[7][8]

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-amino-5-fluorobenzonitrile

-

To a solution of 2-amino-5-fluorobenzoic acid in dichloromethane (DCM), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in tetrahydrofuran (THF) and add an aqueous solution of ammonia, stirring vigorously for 1 hour.

-

Extract the resulting amide and dehydrate it using a suitable agent like trifluoroacetic anhydride to yield the nitrile.

Step 2: Synthesis of 2-(4-Bromobenzamido)-5-fluorobenzonitrile

-

Dissolve 2-amino-5-fluorobenzonitrile and triethylamine in anhydrous THF.

-

Add 4-bromobenzoyl chloride dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography.

Step 3: Synthesis of 2-(4-Bromophenyl)-6-fluoroquinazolin-4(3H)-one

-

Dissolve the product from Step 2 in ethanol and add an aqueous solution of hydrogen peroxide (30%) and sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, acidify with HCl, and collect the precipitate by filtration.

Step 4: Synthesis of this compound

-

Suspend the quinazolinone from Step 3 in phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux for 3-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.

-

Extract the product with DCM, dry over sodium sulfate, and purify by column chromatography to yield the final product.

Experimental Protocol: Single Crystal Growth

The quality of the final X-ray diffraction data is fundamentally dependent on the quality of the single crystal.[9][10] The slow evaporation method is a reliable technique for obtaining high-quality crystals of small organic molecules.

Protocol: Slow Evaporation Method

-

Solution Preparation: Dissolve 5-10 mg of the purified title compound in a minimal amount of a suitable solvent system (e.g., a 1:1 mixture of ethanol and chloroform) in a small, clean vial. Ensure the compound is fully dissolved.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. This slows the rate of evaporation, allowing for the formation of larger, more ordered crystals.[10]

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

-

Monitoring & Harvesting: Monitor the vial over several days to a week. Once well-formed, transparent crystals with sharp edges appear, carefully harvest the best specimen using a nylon loop. Ideal crystals for modern diffractometers are typically in the range of 0.1-0.3 mm in their largest dimension.[10][11]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][12]

The SC-XRD Workflow: A Conceptual Overview

The process transforms a physical crystal into a refined 3D molecular model through a series of integrated experimental and computational steps.

Caption: The Single-Crystal X-ray Diffraction Workflow.

Protocol: Data Collection

-

Crystal Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled to a low temperature (typically 100-120 K) in a stream of nitrogen gas. This minimizes thermal motion and protects the crystal from radiation damage.

-

Diffractometer Setup: The experiment is performed on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a modern detector (e.g., CCD or CMOS).[12]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of orientations (scans). The exposure time for each frame is optimized to achieve good signal-to-noise while minimizing data collection time.[12]

Protocol: Structure Solution and Refinement

This phase translates the collected diffraction intensities into a chemically meaningful atomic model. Software suites like Olex2 or WinGX provide graphical interfaces for underlying programs like SHELX.[13][14][15]

-

Data Reduction and Integration: The raw diffraction images are processed to index each reflection and integrate its intensity, correcting for experimental factors. This produces a reflection file (e.g., HKL format).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. The SHELXT program is highly effective for solving routine small-molecule structures.[16] This initial solution typically reveals the positions of the heavier atoms (Br, Cl, N).

-

Model Building and Refinement:

-

An initial model is built by assigning atom types to the electron density peaks.

-

The model is refined using full-matrix least-squares minimization (e.g., with SHELXL).[16] This process iteratively adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).[17][18]

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The quality of the refinement is monitored using the R-factor (R1), which should ideally be below 5% for high-quality data.[19]

-

Protocol: Structure Validation

Validation is a critical, non-negotiable step to ensure the structural model is accurate and reliable.[19][20][21]

-

CheckCIF: The final Crystallographic Information File (CIF) is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[20] This web-based tool automatically checks for syntax errors, inconsistencies, and potential issues with the data and refinement, generating a report with ALERTS that must be addressed.

-

Analysis of Residual Electron Density: The final difference electron density map should be largely featureless, indicating that the model properly accounts for all electron density in the unit cell.

-

Geometric Analysis: Bond lengths, angles, and torsion angles should be chemically reasonable and consistent with values from similar structures in the Cambridge Structural Database (CSD).[21]

| Parameter | Representative Value | Significance |

| Chemical Formula | C₁₄H₇BrClFN₂ | Defines the atomic composition of the molecule. |

| Formula Weight | 337.58 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a=8.1, b=15.2, c=10.5 (Example) | The dimensions of the unit cell. |

| α, β, γ (°) | α=90, β=109.5, γ=90 (Example) | The angles of the unit cell. |

| Volume (ų) | 1215 (Example) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Final R1 [I>2σ(I)] | < 0.05 | A key indicator of the agreement between the model and the experimental data; lower is better.[19] |

| wR2 (all data) | < 0.12 | A weighted R-factor based on all data, also indicating the goodness of fit. |

| Goodness-of-Fit (S) | ~1.0 | Should be close to 1 for a good refinement. |

| Table 1: Representative Crystallographic Data for this compound. |

Part 3: In-depth Analysis of Molecular and Supramolecular Structure

With a validated crystal structure, we can now probe the fine details of molecular geometry and the intermolecular interactions that govern the crystal packing.

Molecular Geometry

The refined structure provides precise bond lengths, bond angles, and torsion angles. The quinazoline and bromophenyl rings are expected to be largely planar. A key geometric parameter is the dihedral angle between these two ring systems, which defines the overall molecular conformation and is critical for understanding how the molecule might fit into a receptor's binding pocket.

| Bond/Angle | Representative Value |

| C-Cl | 1.74 Å |

| C-Br | 1.90 Å |

| C-F | 1.36 Å |

| N1-C2 (quinazoline) | 1.32 Å |

| C2-N3 (quinazoline) | 1.38 Å |

| Dihedral Angle (Quinazoline-Phenyl) | 35.5° |

| Table 2: Selected Bond Lengths and Dihedral Angle. |

Supramolecular Analysis via Hirshfeld Surfaces

While the covalent structure defines the molecule, the non-covalent interactions dictate how molecules recognize each other and assemble into a crystal. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[22][23][24]

Conceptual Basis: A Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the space where the electron density of the molecule dominates over the contribution from all other molecules in the crystal.[22] By mapping properties like normalized contact distance (d_norm) onto this surface, we can identify regions of intermolecular contact.

Protocol: Hirshfeld Surface Analysis with CrystalExplorer

-

Import CIF: Open the validated CIF file in the CrystalExplorer software.[24]

-

Generate Surface: Select the molecule of interest and generate the Hirshfeld surface.

-

Map d_norm: Map the d_norm property onto the surface. This property uses a color scale to highlight intermolecular contacts:

-

Red spots: Indicate contacts shorter than the van der Waals radii sum (close contacts, likely hydrogen bonds or halogen bonds).

-

White regions: Represent contacts approximately equal to the van der Waals radii.

-

Blue regions: Indicate contacts longer than the van der Waals radii.

-

-

Generate 2D Fingerprint Plots: Decompose the Hirshfeld surface into a 2D "fingerprint plot," which summarizes all intermolecular contacts. This plot provides a quantitative breakdown of the percentage contribution of different types of interactions (e.g., H···H, C···H, Br···N) to the overall crystal packing.[23]

Caption: Quantitative contribution of intermolecular forces.

For the title compound, the analysis would likely reveal a packing structure dominated by H···H, C-H···π, and halogen bonding interactions involving the bromine, chlorine, and fluorine atoms, which are crucial for the supramolecular assembly.[25][26]

Conclusion and Outlook

This guide has detailed a comprehensive workflow for the crystal structure analysis of this compound, from rational synthesis to in-depth supramolecular analysis. The precise structural data obtained—including intramolecular geometry and a quantitative understanding of the intermolecular forces—is invaluable for drug development professionals. This information provides a direct empirical basis for structure-activity relationship (SAR) studies and serves as a critical input for computational modeling and the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The structural blueprint is, and will remain, the cornerstone of modern molecular design.

References

-

CCDC. (2023). Validation of Experimental Crystal Structures. Cambridge Crystallographic Data Centre. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]

-

Pasha, M. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3053. [Link]

-

ResearchGate. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. Request PDF. [Link]

-

Singh, S., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega. [Link]

-

Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Carcinogenesis & Mutagenesis. [Link]

-

Fallacara, A. L., et al. (2018). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 816-827. [Link]

-

CCDC. (n.d.). Validation of Experimental Crystal Structures. Use Case. [Link]

-

Kleywegt, G. J. (2000). Validation of protein crystal structures. PubMed. [Link]

-

MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6537. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

-

Fiveable. (n.d.). Quinazoline derivative: Significance and symbolism. [Link]

-

Fiveable. (n.d.). Study on quinazolinone derivative and their pharmacological actions. [Link]

-

Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

ResearchGate. (n.d.). Pharmacological importance of quinazoline-based drugs. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]

-

World Journal of Pharmaceutical Research. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. [Link]

-

YouTube. (2019). Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. [Link]

-

YouTube. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

-

NIH. (n.d.). Crystallographic Refinement. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

-

Brünger, A. T. (1997). Recent Developments for Crystallographic Refinement ofMacromolecules. Methods in Molecular Biology, 56, 245-266. [Link]

-

University Blog Service. (n.d.). Links | X-Ray Diffraction Facility. [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

-

IUCr Journals. (n.d.). Considerations for the refinement of low-resolution crystal structures. [Link]

-

The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]

-

PubMed Central. (n.d.). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. [Link]

-

YouTube. (2023). Crystallography Enhance Your Data with Refinement Techniques!. [Link]

-

CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]

-

Reddit. (2015). What X-ray crystallography modelling software do you use and why?. r/chemistry. [Link]

-

OlexSys. (n.d.). Olex2. [Link]

-

Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. [Link]

-

NIH. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

-

ResearchGate. (2009). (PDF) OLEX2: A complete structure solution, refinement and analysis program. [Link]

-

PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. [Link]

-

NIH. (n.d.). 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. [Link]

-

NIH. (n.d.). 4-(4-Bromophenyl)-2,3,3a,4,5,11c-hexahydrobenzo[f]furo[3,2-c]quinoline. [Link]

-

MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(4), 456. [Link]

-

Pharmacy Research. (n.d.). This compound. Preclinical Research CRO. [Link]

-

PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. [Link]

Sources

- 1. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. fiveable.me [fiveable.me]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Links | X-Ray Diffraction Facility [sites.utexas.edu]

- 14. Olex2 | OlexSys [olexsys.org]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. Crystallographic Refinement [nmr.cit.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. journals.iucr.org [journals.iucr.org]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 22. crystalexplorer.net [crystalexplorer.net]

- 23. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. crystalexplorer.net [crystalexplorer.net]

- 25. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Halogen Effect: A Technical Guide to the Biological Activities of Halogenated Quinazoline Derivatives

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto this privileged structure has emerged as a powerful tool in drug design, profoundly modulating the biological profile of the resulting derivatives.[3][4] This technical guide provides an in-depth exploration of the biological activities of halogenated quinazoline derivatives for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, anti-inflammatory, and antiviral properties, elucidating the underlying mechanisms of action and structure-activity relationships (SAR). This guide will further provide detailed, field-proven experimental protocols for the evaluation of these biological activities, underpinned by a commitment to scientific integrity and reproducibility.

Introduction: The Quinazoline Core and the Power of Halogenation

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a structural motif found in numerous natural products and synthetic compounds with significant therapeutic value.[5] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling medicinal chemists to fine-tune its pharmacological properties.[6]

Halogenation has become a key strategy in this optimization process. The introduction of halogen atoms can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:

-

Lipophilicity and Membrane Permeability: Halogens, particularly chlorine and bromine, can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes and reach intracellular targets.[7]

-

Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its half-life.

-

Binding Interactions: Halogens can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, with biological targets such as enzymes and receptors. These interactions can significantly enhance binding affinity and selectivity.[8]

-

Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic distribution within the quinazoline ring system, influencing its reactivity and interaction with target molecules.

This guide will explore how these halogen-driven modifications translate into potent biological activities across several therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Halogenated quinazoline derivatives have demonstrated remarkable potential as anticancer agents, with several compounds showing potent activity against a range of cancer cell lines.[9][10] A primary mechanism for their anticancer effect is the inhibition of key enzymes involved in cancer cell signaling, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[11] In many cancers, this pathway is aberrantly activated due to EGFR mutations or overexpression, leading to uncontrolled cell division.[12] Halogenated 4-anilinoquinazolines have emerged as a prominent class of EGFR inhibitors.[2] These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the phosphorylation of downstream signaling molecules.[2]

The halogen substituent on the anilino ring plays a crucial role in the binding affinity. For instance, computational studies have shown that halogen substitution at the C3'-position of the anilino ring can lead to noticeable alterations in electronic properties, such as the dipole moment, which impacts interactions at the EGFR binding site.[8][13]

Structure-Activity Relationship (SAR)

SAR studies have provided valuable insights into the design of potent halogenated quinazoline-based anticancer agents:

-

Position of Halogenation: Halogen substitution on the quinazoline ring, particularly at positions 6 and 8, has been shown to enhance antimicrobial and cytotoxic activities.[3]

-

Type of Halogen: The nature of the halogen atom influences activity. For example, in a series of 2,4,6-trisubstituted quinazolines, the incorporation of bromine often leads to better antiproliferative activity compared to fluorine or chlorine.[9]

-

Substitution at C4: The 4-anilino moiety is a key pharmacophore for EGFR inhibition.[2] Modifications to this group, including halogen substitution, directly impact binding affinity.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of halogenated quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Halogen | Position | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4,6-Trisubstituted Quinazoline | Br | 6 | MGC-803 | 0.85 | [9] |

| 2,4,6-Trisubstituted Quinazoline | Cl | 6 | MGC-803 | >1 µM | [9] |

| 4-Anilinoquinazoline | Br | 3' (anilino) | A431 | 0.33 | [14] |

| 4-Anilinoquinazoline | Cl | 3' (anilino) | A431 | 0.49 | [14] |

| 6-Bromo-2-substituted Quinazoline | Br | 6 | MCF-7 | 2.49 | [9] |

| 6-Bromoquinazoline | Br | 6 | MCF-7 | 0.53-1.95 | [10] |

| 6-Bromoquinazolin-4-one | Br | 6 | MCF-7 | 15.85 | [15][16] |

| 6-Bromoquinazolin-4-one | Br | 6 | SW480 | 17.85 | [15][16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[15]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated quinazoline derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents.[17] Halogenated quinazoline derivatives have shown promising activity against a range of bacteria and fungi.[13][18]

Mechanism of Action

The precise mechanisms of antimicrobial action for many halogenated quinazolines are still under investigation. However, it is believed that they may act by:

-

Inhibiting essential enzymes: Some derivatives may target bacterial enzymes crucial for survival, such as DNA gyrase.[19]

-

Disrupting cell wall synthesis: Interference with the synthesis of the bacterial cell wall can lead to cell lysis.

-

Interfering with DNA replication: Some compounds may intercalate with bacterial DNA or inhibit enzymes involved in its replication.[3]

Structure-Activity Relationship (SAR)

-

Halogenation at C6 and C8: The presence of halogen atoms at the 6 and 8 positions of the quinazolinone ring is often associated with improved antimicrobial activity.[3]

-

Substitution at C2 and C3: The nature of the substituents at the C2 and C3 positions significantly influences the antimicrobial spectrum and potency.[3]

-

Lipophilicity: Increased lipophilicity due to halogenation can enhance the penetration of the compounds through the microbial cell wall.[7]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC) values.

| Compound Class | Halogen | Position | Bacterial Strain | MIC (µg/mL) | Reference |

| 2,4-Disubstituted Quinazoline | - | - | S. aureus | 16-32 | [20] |

| Quinazoline-piperazine hybrid | - | - | K. pneumoniae | 2.5 | [21] |

| Quinazolinone Schiff base | Cl | - | P. aeruginosa | 32 | [19] |

| Quinazolinone Schiff base | Cl | - | S. aureus | 32 | [19] |

| Indolo[1,2-c]quinazolines | - | - | Various bacteria | 2.5-15 | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19]

Principle: The compound is serially diluted in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution: Dissolve the halogenated quinazoline derivative in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer.[1] Halogenated quinazoline derivatives have demonstrated significant anti-inflammatory properties.[23]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators, such as prostaglandins and cytokines. This can be achieved through the inhibition of enzymes like cyclooxygenase (COX).

Structure-Activity Relationship (SAR)

-

Substitution with p-chlorophenyl group: Compounds substituted with a p-chlorophenyl group have shown better anti-inflammatory activity than those with an unsubstituted phenyl group.[23]

-

Incorporation of Thiazolidinone Moiety: The hybridization of the quinazolinone ring with a thiazolidinone moiety has been found to enhance anti-inflammatory activity.[23]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats